molecular formula C15H9N3OS2 B2921376 4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 307338-78-9

4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2921376
CAS No.: 307338-78-9
M. Wt: 311.38
InChI Key: CTZSSSKWFLWVIJ-UHFFFAOYSA-N
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Description

4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a cyano group, a benzamide moiety, and a thiazole ring substituted with a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under acidic conditions.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated thiazole.

    Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting a substituted benzoic acid with an amine under dehydrating conditions.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiazole rings, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, alcohols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Amino derivatives of the benzamide moiety.

    Substitution: Substituted derivatives at the cyano group.

Scientific Research Applications

4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    4-cyano-N-(4-(phenyl)thiazol-2-yl)benzamide: Lacks the thiophene group, which may affect its bioactivity and material properties.

    4-cyano-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide: Contains a pyridine ring instead of a thiophene ring, leading to different electronic and steric effects.

Uniqueness

4-cyano-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to the presence of both the thiophene and thiazole rings, which confer distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

4-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3OS2/c16-8-10-3-5-11(6-4-10)14(19)18-15-17-12(9-21-15)13-2-1-7-20-13/h1-7,9H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZSSSKWFLWVIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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